Aluminum phosphate

Overview

Description

Aluminium phosphate is a chemical compound with the empirical formula AlPO₄. It is commonly found in nature as the mineral berlinite and has various synthetic forms. This compound is known for its unique properties and is widely used in different industrial, commercial, and domestic applications .

Scientific Research Applications

Aluminium phosphate has a wide range of applications in scientific research, including :

Chemistry: Used as a catalyst and catalyst carrier in various refining processes.

Biology: Employed as an adjuvant in vaccines to enhance immune response.

Medicine: Utilized in antacids to neutralize excess stomach acid.

Industry: Applied in ceramics, glass manufacturing, refractory materials, and insulating compositions.

Mechanism of Action

The mechanism of action of aluminium phosphate, particularly as an adjuvant, involves several pathways :

Depot Effect: Aluminium phosphate creates a depot at the injection site, slowly releasing the antigen.

Phagocytosis: Enhances the uptake of the antigen by antigen-presenting cells.

Activation of Pro-Inflammatory Pathways: Activates pathways like NLRP3, leading to an enhanced immune response.

Similar Compounds:

Aluminium Hydroxide (Al(OH)₃): Another commonly used adjuvant in vaccines.

Aluminium Silicate (Al₂SiO₅): Used in ceramics and as a refractory material.

Comparison: Aluminium phosphate is unique due to its specific framework structure composed of alternating AlO₄ and PO₄ tetrahedra, which gives it distinct properties compared to other aluminium compounds .

Safety and Hazards

Although aluminum phosphate is widely used, certain precautions must be taken when handling this substance due to its potential health effects . Some safety measures include always wearing appropriate protective clothing, including gloves and safety glasses, when handling this compound . Ensuring adequate ventilation when working with this substance to prevent inhalation of dust particles .

Future Directions

Aluminum-containing adjuvants are by far the most widely used currently . It is worth mentioning that although aluminum-containing adjuvants have been commonly applied in vaccine production, their acting mechanism remains not completely clear . Thus, determining optimal formulation to develop effective and safe aluminium-containing adjuvants for different vaccines will become more substantiated .

Biochemical Analysis

Biochemical Properties

Aluminum phosphate participates in biochemical reactions, particularly in the context of phosphorus absorption under acidic conditions . It interacts with various enzymes and proteins, influencing their function and contributing to the overall biochemical processes within the organism .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the presence of other biochemical factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the function of these molecules and influence the overall biochemical environment within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium phosphate can be synthesized through several methods. The most common method involves the reaction of aluminium sulfate with phosphoric acid. The process includes the following steps :

- Aluminium sulfate (Al₂(SO₄)₃) reacts with phosphoric acid (H₃PO₄) under controlled conditions.

- The resulting solution is filtered to remove impurities.

- Upon cooling, crystalline aluminium phosphate precipitates out of the solution, which can be collected and dried for use.

Industrial Production Methods: In industrial settings, aluminium phosphate is often prepared by exposing soluble aluminium salts to alkaline conditions. This process involves the formation of hydrated aluminium orthophosphate .

Chemical Reactions Analysis

Types of Reactions: Aluminium phosphate undergoes various chemical reactions, including:

Reaction with Hydrochloric Acid: Aluminium phosphate reacts with hydrochloric acid to form phosphoric acid and aluminium trichloride: [ \text{AlPO₄} + 3\text{HCl} \rightarrow \text{AlCl₃} + \text{H₃PO₄} ]

Reaction with Magnesium Chloride: It reacts with magnesium chloride to form magnesium phosphate and aluminium trichloride: [ 2\text{AlPO₄} + 3\text{MgCl₂} \rightarrow \text{Mg₃(PO₄)₂} + 2\text{AlCl₃} ]

Common Reagents and Conditions: The reactions typically involve acids like hydrochloric acid and salts like magnesium chloride under controlled conditions .

Major Products: The major products formed from these reactions include phosphoric acid, aluminium trichloride, and magnesium phosphate .

properties

| { "Design of the Synthesis Pathway": "Aluminum phosphate can be synthesized through a precipitation reaction between aluminum sulfate and sodium phosphate. The reaction takes place in an aqueous solution and results in the formation of solid aluminum phosphate.", "Starting Materials": [ "Aluminum sulfate (Al2(SO4)3)", "Sodium phosphate (Na3PO4)", "Water (H2O)" ], "Reaction": [ "Dissolve aluminum sulfate in water to obtain a clear solution.", "Dissolve sodium phosphate in water to obtain a clear solution.", "Add the sodium phosphate solution slowly to the aluminum sulfate solution while stirring continuously.", "Observe the formation of a white precipitate of aluminum phosphate.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the aluminum phosphate at a low temperature to obtain the final product." ] } | |

CAS RN |

7784-30-7 |

Molecular Formula |

AlH3O4P |

Molecular Weight |

124.977 g/mol |

IUPAC Name |

aluminum;phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

O=P12O[Al](O1)O2 |

Canonical SMILES |

OP(=O)(O)O.[Al] |

density |

2.56 g/cm³ |

melting_point |

>1500 °C |

Other CAS RN |

7784-30-7 |

physical_description |

Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue. Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

solubility |

Solubility in water: none |

synonyms |

aluminum monophosphate aluminum phosphate aluminum phosphate (3:1) aluminum phosphate (3:2) aluminum phosphate dihydrate Phosphalugel |

Origin of Product |

United States |

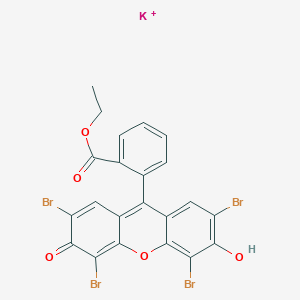

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

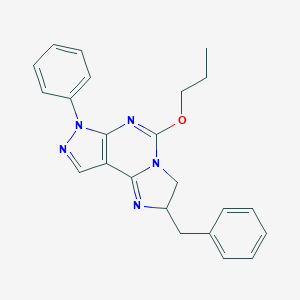

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)